Chlorhydrate d'arécoline

Vue d'ensemble

Description

Arecoline hydrochloride is a nicotinic acid-based mild parasympathomimetic stimulant alkaloid found in the areca nut, the fruit of the areca palm . It is an odourless oily liquid . It can bring a sense of enhanced alertness and energy along with mild feelings of euphoria and relaxation . The psychoactive effects are comparable to that of nicotine .

Synthesis Analysis

Arecoline has been known since 1891, when German pharmacist E. Jahns isolated it from A. catechu seeds . The first synthesis was reported by Fritz Chemnitius at Jena University (Germany) in 1926 .

Molecular Structure Analysis

The molecular structure of Arecoline hydrochloride is C8H13NO2.HBr . It is considered the major natural alkaloid present in areca nut .

Chemical Reactions Analysis

Arecoline is a base, and its conjugate acid has a pKa 6.8 . Arecoline is volatile in steam, miscible with most organic solvents and water, but extractable from water by ether in presence of dissolved salts . Being basic, arecoline forms salts with acids .

Physical and Chemical Properties Analysis

Arecoline hydrochloride has a molecular weight of 236.11 . It is soluble in DMSO at 40 mg/mL . The storage conditions recommended are in a dry, cool and well-ventilated place with the container tightly closed .

Applications De Recherche Scientifique

Effets pharmacologiques

L'arécoline est un constituant majeur et efficace d'Areca catechu L. (Arecaceae) avec divers effets pharmacologiques . Elle a un large spectre d'activités pharmacologiques, y compris des effets sur les systèmes nerveux, cardiovasculaire, digestif et endocrinien .

Effets antiparasitaires

L'arécoline aurait des effets antiparasitaires . Elle est utilisée pour traiter l'infestation par les ténias, la distension abdominale, la diarrhée et l'œdème en Chine .

Effets sur le diabète de type 2

Une recherche a rapporté les effets de l'arécoline sur l'expression de l'ARNm de la pancréato-duodénale homéobox-1 (PDX-1) chez les rats atteints de diabète de type 2. Il a été constaté que l'arécoline pouvait prévenir le dysfonctionnement des cellules b du pancréas induit par un apport élevé en fructose, et le mécanisme potentiel lié à la régulation à la hausse de PDX-1 .

Effets toxiques

L'arécoline est considérée comme le principal constituant toxique de A. catechu. Les principaux effets toxiques incluent la fibrose sous-muqueuse orale (OSF), le carcinome épidermoïde oral (OSCC) et la génotoxicité .

5. Atténuation de la douleur et des réponses émotionnelles associées L'arécoline a été découverte pour atténuer la douleur inflammatoire et son comportement anxiolytique et antidépresseur induit. Elle a également augmenté le seuil de nociception mécanique et atténué le comportement dépressif chez les souris naïves .

Inhibition de la transmission synaptique corticale

L'arécoline aurait inhibé la transmission post-synaptique évoquée dans le cortex cingulaire antérieur (ACC) de souris adultes. L'ACC agit comme une charnière de la nociception et de l'anxiété et de la dépression qui lui sont associées .

Ce ne sont là que quelques-unes des applications uniques du chlorhydrate d'arécoline dans la recherche scientifique. Cependant, il est important de noter que des investigations supplémentaires sont nécessaires à l'avenir pour réduire ou éliminer ses toxicités avant de développer un nouveau médicament .

Safety and Hazards

Mécanisme D'action

Target of Action

Arecoline hydrochloride is an alkaloid obtained from the betel nut (Areca catechu), fruit of a palm tree . It primarily targets both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Arecoline hydrochloride acts as an agonist at both muscarinic and nicotinic acetylcholine receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, arecoline hydrochloride binds to these receptors, triggering a response and leading to various effects.

Biochemical Pathways

It has been found to participate in the modulation of the extracellular matrix via wnt signaling . It also has effects on nervous, cardiovascular, digestive, and endocrine systems .

Result of Action

Arecoline hydrochloride has a wide spectrum of effects. It is used as a ganglionic stimulant, a parasympathomimetic, and a vermifuge, especially in veterinary practice . It has been used as a euphoriant in the Pacific Islands . . catechu, and the main toxic effects include oral submucous fibrosis (OSF), oral squamous cell carcinoma (OSCC), and genotoxicity .

Action Environment

The action, efficacy, and stability of arecoline hydrochloride can be influenced by various environmental factors. For instance, the use of arecoline hydrochloride is prevalent in certain regions such as South Asia, East Africa, and the tropical Pacific, where the Areca palm tree (source of betel nut) is endemic

Analyse Biochimique

Biochemical Properties

Arecoline hydrochloride is an agonist at both muscarinic and nicotinic acetylcholine receptors . It interacts with these receptors, leading to various biochemical reactions. For instance, it is primarily a partial agonist of muscarinic acetylcholine receptors, leading to its parasympathomimetic effects .

Cellular Effects

Arecoline hydrochloride has been found to have significant effects on various types of cells and cellular processes. For example, it has been reported to disrupt the expression and localization of the ZO-1 tight junction protein in human endometrial Ishikawa cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Arecoline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is a partial agonist of muscarinic acetylcholine receptors . It also acts as an antagonist at α4 and α6-containing nicotinic acetylcholine receptors, which may account for its anti-inflammatory activity .

Dosage Effects in Animal Models

The effects of Arecoline hydrochloride vary with different dosages in animal models. For instance, the lethal dose (LD50) of Arecoline hydrochloride is 100 mg/kg when administered subcutaneously in mice . More detailed studies on threshold effects and toxic or adverse effects at high doses are needed.

Metabolic Pathways

Arecoline hydrochloride is involved in various metabolic pathways. It is metabolized by both kidneys and liver . Currently, 11 metabolites of Arecoline hydrochloride are documented, among which N-methylnipecotic acid was found to be a major metabolite .

Propriétés

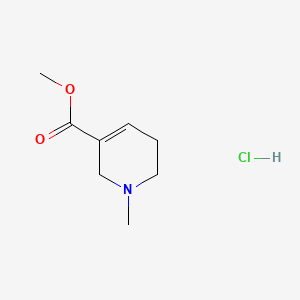

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSWCSYIDIBGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

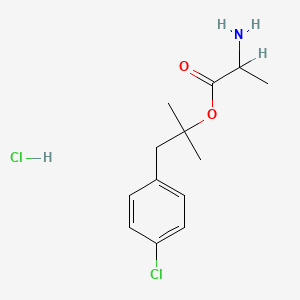

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020098 | |

| Record name | Arecoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-94-9 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arecoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARECOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5CR33W64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

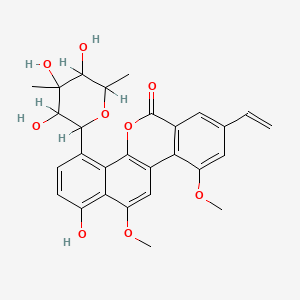

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

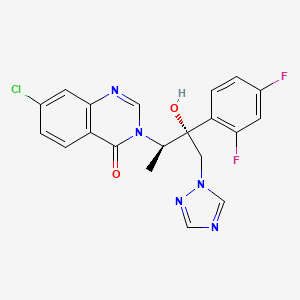

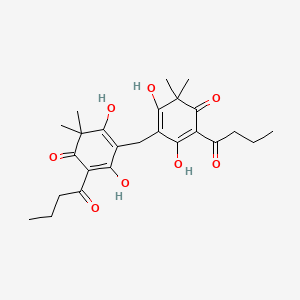

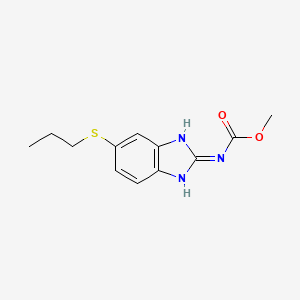

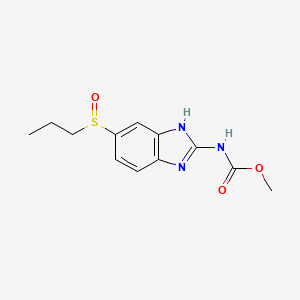

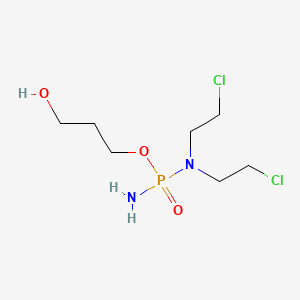

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1665674.png)